18-Hydroxyoleoyl-CoA: A Putative Novel Endogenous Lipid Mediator for GPR120
18-Hydroxyoleoyl-CoA: A Putative Novel Endogenous Lipid Mediator for GPR120
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is based on a scientific hypothesis derived from existing literature. As of the date of this document, 18-hydroxyoleoyl-CoA is a putative novel lipid mediator, and its definitive identification and characterization in biological systems are yet to be fully established in published research. This guide extrapolates from well-documented pathways and mechanisms of related lipid molecules to provide a foundational understanding for future research.
Introduction: The Emerging Landscape of Lipid Signaling
Lipid mediators are a diverse class of signaling molecules that play critical roles in a myriad of physiological and pathological processes, including inflammation, metabolic regulation, and cellular proliferation. While classical eicosanoids derived from arachidonic acid are well-studied, there is a growing appreciation for a broader range of bioactive lipids. This whitepaper focuses on the potential role of 18-hydroxyoleoyl-CoA as a novel endogenous lipid mediator, likely acting through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
Oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, is known to exert various biological effects. Its hydroxylation at the omega-position to form 18-hydroxyoleic acid and subsequent activation to its coenzyme A (CoA) thioester, 18-hydroxyoleoyl-CoA, may represent a key step in the generation of a potent signaling molecule with distinct properties from its parent fatty acid. This document will provide a comprehensive overview of the hypothesized biosynthesis, signaling cascade, and potential physiological relevance of 18-hydroxyoleoyl-CoA, along with detailed experimental protocols to facilitate its investigation.
Biosynthesis of 18-Hydroxyoleoyl-CoA: A Two-Step Enzymatic Cascade
The formation of 18-hydroxyoleoyl-CoA is proposed to occur via a two-step enzymatic process involving ω-hydroxylation of oleic acid followed by its activation to an acyl-CoA.
Step 1: ω-Hydroxylation of Oleic Acid
The initial and rate-limiting step is the hydroxylation of oleic acid at its terminal (ω) carbon. This reaction is catalyzed by members of the Cytochrome P450 4F (CYP4F) family of enzymes, which are known fatty acid ω-hydroxylases.[1][2][3] Specifically, CYP4F2, predominantly expressed in the liver and kidney, has been shown to metabolize long-chain fatty acids.[1]
Step 2: Acyl-CoA Synthesis
The newly synthesized 18-hydroxyoleic acid is then activated to its corresponding acyl-CoA thioester by a long-chain acyl-CoA synthetase (ACSL).[4][5][6][7] ACSLs are a family of enzymes that catalyze the ATP-dependent esterification of fatty acids to coenzyme A. Several ACSL isoforms exist with varying substrate specificities and tissue distributions. While the specific ACSL isoform responsible for activating 18-hydroxyoleic acid is yet to be identified, ACSL isoforms are known to act on hydroxylated fatty acids.
The following diagram illustrates the proposed biosynthetic pathway:
Signaling Pathway: GPR120 as the Putative Receptor
It is hypothesized that 18-hydroxyoleoyl-CoA acts as an endogenous ligand for GPR120, a receptor for medium and long-chain fatty acids.[8][9][10][11][12][13] Activation of GPR120 is known to initiate anti-inflammatory and insulin-sensitizing signaling cascades. The signaling pathway downstream of GPR120 activation is multifaceted, involving both G protein-dependent and -independent mechanisms.
Upon ligand binding, GPR120 is proposed to couple to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Independently of G protein coupling, ligand-bound GPR120 can recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can then internalize and mediate anti-inflammatory effects by inhibiting the TAK1-TAB1 interaction, a key step in the Toll-like receptor (TLR) and TNF-α pro-inflammatory signaling pathways.[9][11]
The following diagram outlines the proposed signaling pathway of 18-hydroxyoleoyl-CoA through GPR120:
Quantitative Data
As 18-hydroxyoleoyl-CoA is a putative mediator, there is currently no direct quantitative data available in the literature. The following tables provide examples of the types of quantitative data that would be crucial to collect to validate this hypothesis, with placeholder values.
Table 1: Putative Biosynthetic Enzyme Kinetics
| Enzyme | Substrate | Apparent Km | Vmax |
| CYP4F2 | Oleic Acid | [Value] µM | [Value] pmol/min/mg protein |
| ACSL (isoform X) | 18-Hydroxyoleic Acid | [Value] µM | [Value] nmol/min/mg protein |
Table 2: Putative GPR120 Receptor Binding and Activation
| Ligand | Receptor | Binding Affinity (Kd) | EC50 (Ca2+ Mobilization) |
| 18-Hydroxyoleoyl-CoA | GPR120 | [Value] nM | [Value] nM |
| Oleic Acid | GPR120 | [Value] µM | [Value] µM |
Table 3: Putative Biological Effects
| Treatment | Cell Type | Parameter Measured | IC50 / EC50 |
| 18-Hydroxyoleoyl-CoA | Macrophages | LPS-induced TNF-α secretion | [Value] nM |
| 18-Hydroxyoleoyl-CoA | Adipocytes | Insulin-stimulated glucose uptake | [Value] nM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments required to investigate 18-hydroxyoleoyl-CoA as a novel lipid mediator.
Enzymatic Synthesis and Purification of 18-Hydroxyoleoyl-CoA
This protocol describes a chemo-enzymatic approach for the synthesis of 18-hydroxyoleoyl-CoA.
Materials:
-
18-hydroxyoleic acid
-
Coenzyme A, trilithium salt
-
ATP, disodium (B8443419) salt
-
Long-chain acyl-CoA synthetase (recombinant or from a microsomal preparation)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
MgCl2
-
DTT
-
Solid Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
Procedure:
-
Enzyme Preparation: If using a microsomal preparation, solubilize the membranes containing ACSL activity in HEPES buffer containing Triton X-100. If using a recombinant enzyme, ensure it is in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, ATP, MgCl2, DTT, and Coenzyme A.
-
Substrate Addition: Add 18-hydroxyoleic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the ACSL enzyme preparation.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Purification:
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic components.
-
Elute the 18-hydroxyoleoyl-CoA with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Further purify the eluted fraction using reverse-phase HPLC.
-
-
Quantification: Determine the concentration of the purified 18-hydroxyoleoyl-CoA using UV spectrophotometry (A260 for the adenine (B156593) moiety of CoA) and confirm its identity by LC-MS/MS.
Quantification of 18-Hydroxyoleoyl-CoA by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of 18-hydroxyoleoyl-CoA in biological samples.
Materials:
-
Biological sample (cells or tissue)
-
Internal standard (e.g., ¹³C-labeled oleoyl-CoA)
-
Acetonitrile
-
Formic acid
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water) containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 reverse-phase UHPLC column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing a modifier such as ammonium hydroxide or formic acid to improve peak shape and ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of 18-hydroxyoleoyl-CoA, and the product ion will be a characteristic fragment (e.g., the CoA moiety).
-
Develop a standard curve using purified 18-hydroxyoleoyl-CoA to enable absolute quantification.
-
The following diagram illustrates the general workflow for LC-MS/MS quantification:
GPR120 Activation Assay
This protocol describes a cell-based assay to determine if 18-hydroxyoleoyl-CoA can activate GPR120.
Materials:
-
HEK293 cells stably expressing human GPR120
-
Control HEK293 cells (not expressing GPR120)
-
Cell culture medium and reagents
-
Fluo-4 AM (calcium indicator dye)
-
18-hydroxyoleoyl-CoA
-
Positive control agonist (e.g., GW9508)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both GPR120-expressing and control HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM in assay buffer and incubate in the dark at 37°C for 1 hour.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of 18-hydroxyoleoyl-CoA, positive control, or vehicle to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the dose-response curve for 18-hydroxyoleoyl-CoA and the positive control to determine the EC50 values. Compare the response in GPR120-expressing cells to the control cells to confirm receptor specificity.
-
Potential Physiological and Pathological Roles
Based on the known functions of GPR120 and its ligands, 18-hydroxyoleoyl-CoA could play a significant role in several physiological and pathological processes:
-
Anti-inflammatory Effects: By activating GPR120 on immune cells such as macrophages, 18-hydroxyoleoyl-CoA may suppress the production of pro-inflammatory cytokines and contribute to the resolution of inflammation.
-
Metabolic Regulation: Activation of GPR120 in adipocytes and other metabolic tissues can enhance insulin (B600854) sensitivity and glucose uptake. Therefore, 18-hydroxyoleoyl-CoA could be involved in maintaining metabolic homeostasis.
-
Gut Hormone Secretion: GPR120 is expressed in enteroendocrine cells and its activation promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation.
-
Disease Relevance: Dysregulation of the 18-hydroxyoleoyl-CoA signaling pathway could be implicated in chronic inflammatory diseases, metabolic syndrome, type 2 diabetes, and certain cancers.
Conclusion and Future Directions
18-hydroxyoleoyl-CoA represents a promising, yet-to-be-validated, novel endogenous lipid mediator. The scientific rationale for its existence and biological activity is strong, based on our understanding of fatty acid metabolism and GPR120 signaling. The experimental protocols outlined in this guide provide a roadmap for researchers to formally identify and characterize this putative signaling molecule.
Future research should focus on:
-
Definitive Identification: Unequivocal detection and quantification of endogenous 18-hydroxyoleoyl-CoA in various tissues and biofluids.
-
Enzyme Characterization: Identification of the specific CYP4F and ACSL isoforms responsible for its biosynthesis.
-
Receptor Pharmacology: Detailed characterization of the interaction between 18-hydroxyoleoyl-CoA and GPR120, including binding kinetics and downstream signaling profiling.
-
In Vivo Studies: Elucidation of the physiological and pathological roles of 18-hydroxyoleoyl-CoA using animal models of inflammation and metabolic disease.
The exploration of 18-hydroxyoleoyl-CoA and its signaling pathway could open new avenues for understanding lipid-mediated regulation of cellular function and may lead to the development of novel therapeutic strategies for a range of human diseases.
References
- 1. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of CYP4F2 leukotriene B4 omega-hydroxylase by retinoic acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
